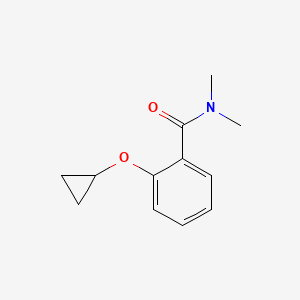

2-Cyclopropoxy-N,N-dimethylbenzamide

Description

2-Cyclopropoxy-N,N-dimethylbenzamide is a benzamide derivative characterized by a cyclopropoxy group (-O-C3H5) at the ortho position of the benzene ring and an N,N-dimethyl substituent on the amide nitrogen. This structural configuration imparts unique steric and electronic properties. The cyclopropoxy group introduces significant steric hindrance due to the strained cyclopropane ring, while the oxygen atom contributes electron-withdrawing effects. The N,N-dimethyl amide group enhances solubility in organic solvents and influences rotational barriers around the C-N bond .

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

2-cyclopropyloxy-N,N-dimethylbenzamide |

InChI |

InChI=1S/C12H15NO2/c1-13(2)12(14)10-5-3-4-6-11(10)15-9-7-8-9/h3-6,9H,7-8H2,1-2H3 |

InChI Key |

MZVFEBZLFHXDSH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1OC2CC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Cyclopropoxy-N,N-dimethylbenzamide can be achieved through several methods. . The reaction typically requires heating and the use of solvents such as dimethylformamide (DMF) to facilitate the process. Industrial production methods often involve the use of carboxylic acids and dimethylamine in the presence of coupling reagents to achieve high yields .

Chemical Reactions Analysis

2-Cyclopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Scientific Research Applications

2-Cyclopropoxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways and molecular targets involved in its mechanism of action are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Structural and Electronic Effects

a) N,N-Dimethylbenzamide (Parent Compound)

- Rotational Barriers : The rotational barrier (ΔG‡298) for N,N-dimethylbenzamide varies with solvent polarity. For example, ΔG‡298 decreases from 67.8 kJ/mol in cyclohexane to 65.3 kJ/mol in DMSO due to solvent stabilization of the transition state .

- 13C NMR Shifts : Solvent-induced chemical shifts (s.i.c.s.) for the carbonyl carbon range from -1.6 ppm (C6D6/CS2) to +2.1 ppm (DMSO), reflecting solvent-dependent electronic environments .

b) 4-Hexyl-N,N-dimethylbenzamide

- Synthesis : Prepared via iron-catalyzed cross-coupling of 4-chloro-N,N-dimethylbenzamide with hexyl Grignard reagents (95% yield) .

- Reactivity : The hexyl chain at the para position enhances lipophilicity but has minimal impact on rotational barriers compared to ortho substituents.

c) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Directing Groups : Features an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. The hydroxyl and dimethyl groups stabilize coordination with transition metals .

d) 2-Cyclopropoxy-N,N-dimethylbenzamide

- Electronic Effects : The electron-withdrawing cyclopropoxy group may deshield the carbonyl carbon in 13C NMR, leading to downfield shifts compared to alkyl-substituted analogs .

Solvent and Spectroscopic Properties

Table: Comparative 13C NMR Data (Carbonyl Carbon)

| Solvent | N,N-Dimethylbenzamide (ppm) | 4-Hexyl Derivative (ppm) | 2-Cyclopropoxy (Inferred) |

|---|---|---|---|

| Cyclohexane | 0.0 (reference) | Similar | Upfield shift due to steric strain |

| DMSO | +2.1 | +1.9 | +2.3–2.5 (electron withdrawal) |

| C6D6/CS2 | -1.6 | -1.4 | -1.8 |

- Key Insight : The cyclopropoxy group’s electronic effects may amplify solvent-induced shifts compared to alkyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.